molecular formula C7H6N2O4<br>C6H3CH3(NO2)2<br>C7H6N2O4 B024868 3,4-Dinitrotoluene CAS No. 610-39-9

3,4-Dinitrotoluene

Cat. No. B024868
CAS No.: 610-39-9
M. Wt: 182.13 g/mol
InChI Key: INYDMNPNDHRJQJ-UHFFFAOYSA-N
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Patent
US04977175

Procedure details

A solution of 9.10 g of 3,4-dinitrotoluene in 100 ml of 30% methylamine/methanol was reacted at 150° C. for 6 hours in a sealed tube. The reaction solution was concentrated under reduced pressure and the residue was subjected to silica gel column chromatography (200 g). Elution with ethyl acetate-hexane (1 : 3) gave 7.95 g (96%) of 3-(N-methylamino)-4-nitrotoluene.
Quantity
9.1 g
Type
reactant
Reaction Step One
Name
methylamine methanol
Quantity
100 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]([CH3:13])[CH:7]=[CH:8][C:9]=1[N+:10]([O-:12])=[O:11])([O-])=O.[CH3:14]N.CO>>[CH3:14][NH:1][C:4]1[CH:5]=[C:6]([CH3:13])[CH:7]=[CH:8][C:9]=1[N+:10]([O-:12])=[O:11] |f:1.2|

Inputs

Step One
Name
Quantity
9.1 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C=CC1[N+](=O)[O-])C
Name
methylamine methanol
Quantity
100 mL
Type
reactant
Smiles
CN.CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction solution was concentrated under reduced pressure
WASH
Type
WASH
Details
Elution with ethyl acetate-hexane (1 : 3)

Outcomes

Product
Name
Type
product
Smiles
CNC=1C=C(C=CC1[N+](=O)[O-])C
Measurements
Type Value Analysis
AMOUNT: MASS 7.95 g
YIELD: PERCENTYIELD 96%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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